methyl 2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(FURAN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety fused with a thiophene ring and a furan substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(FURAN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. The quinoline ring can be synthesized using conventional methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis . The thiophene ring is often introduced through cyclization reactions involving sulfur-containing precursors . The furan substituent can be added via electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using catalysts to improve yield and reaction efficiency, as well as employing continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(FURAN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and thiophene rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline and thiophene derivatives .
Scientific Research Applications
METHYL 2-[2-(FURAN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . The thiophene ring can interact with enzyme active sites, inhibiting their activity . The furan substituent can enhance the compound’s binding affinity to specific receptors .
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-4-phenoxy-quinoline: Similar in structure but lacks the thiophene ring.
2-Butylthiophene: Contains the thiophene ring but lacks the quinoline and furan moieties.
4-Hydroxy-2-quinolones: Contains the quinoline ring but lacks the thiophene and furan moieties.
Uniqueness
METHYL 2-[2-(FURAN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of quinoline, thiophene, and furan rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H18N2O4S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 2-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H18N2O4S/c1-28-23(27)20-14-7-4-10-19(14)30-22(20)25-21(26)15-12-17(18-9-5-11-29-18)24-16-8-3-2-6-13(15)16/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,25,26) |
InChI Key |
AEOJZOMPGURRKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5 |
Origin of Product |
United States |
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